molecular formula C8H5BF3KO B1604061 Potassium benzofuran-2-yltrifluoroborate CAS No. 929626-27-7

Potassium benzofuran-2-yltrifluoroborate

Cat. No.: B1604061
CAS No.: 929626-27-7
M. Wt: 224.03 g/mol
InChI Key: UHZFYHWZTXEABO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium benzofuran-2-yltrifluoroborate can be synthesized through the reaction of benzofuran-2-boronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process includes rigorous purification steps to ensure high purity and yield. The compound is then crystallized and dried to obtain a stable solid form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Potassium benzofuran-2-yltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which potassium benzofuran-2-yltrifluoroborate exerts its effects involves the Suzuki-Miyaura coupling reaction. The process includes the following steps:

Comparison with Similar Compounds

Comparison: Potassium benzofuran-2-yltrifluoroborate is unique due to its benzofuran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in synthesizing compounds with specific structural and functional characteristics .

Properties

IUPAC Name

potassium;1-benzofuran-2-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3O.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZFYHWZTXEABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2O1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635482
Record name Potassium (1-benzofuran-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929626-27-7
Record name Potassium (1-benzofuran-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM BENZOFURAN-2-TRIFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Potassium benzofuran-2-yltrifluoroborate

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